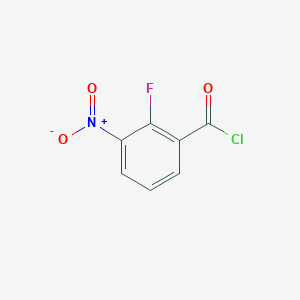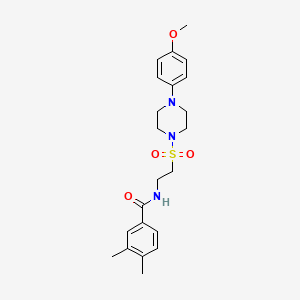![molecular formula C11H13F2N3O B2656957 N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide CAS No. 2411258-23-4](/img/structure/B2656957.png)
N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethylated cyclobutyl ring and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted butene.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using a fluorinating reagent, such as diethylaminosulfur trifluoride.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the cyclobutyl intermediate.
Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce difluorocyclobutylamines.
Wissenschaftliche Forschungsanwendungen
N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole moiety facilitates interactions with active sites. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
- Difluoromethylated pyrazole derivatives
Uniqueness
N-{3,3-difluoro-1-[(1H-pyrazol-1-yl)methyl]cyclobutyl}prop-2-enamide is unique due to its combination of a difluoromethylated cyclobutyl ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not commonly observed in other similar compounds.
Eigenschaften
IUPAC Name |
N-[3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-2-9(17)15-10(6-11(12,13)7-10)8-16-5-3-4-14-16/h2-5H,1,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSUMPAGLNXXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC(C1)(F)F)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656885.png)




![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)
![4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2656894.png)

